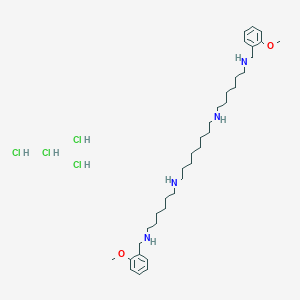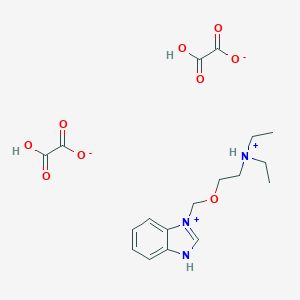
3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester is a chemical compound that belongs to the isoxazole family. It is widely used in scientific research due to its unique properties. This compound has a wide range of applications in various fields, such as medicinal chemistry, agricultural chemistry, and material science.
Mécanisme D'action
The mechanism of action of 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinases and proteases. It is believed that the benzoyl group of the compound interacts with the active site of the enzyme, thereby inhibiting its activity.
Effets Biochimiques Et Physiologiques
3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester in lab experiments is its ease of synthesis and availability. It is also a versatile building block that can be used in the synthesis of various compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for the use of 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester in scientific research. One potential area of research is the development of novel isoxazole-based inhibitors of protein kinases and proteases for the treatment of various diseases, such as cancer and inflammatory diseases. Another potential area of research is the synthesis of isoxazole-based materials with unique properties for use in various applications, such as catalysis and sensing.
Conclusion:
In conclusion, 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester is a versatile compound that has a wide range of applications in scientific research. Its ease of synthesis and availability make it a valuable building block for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester is a multi-step process that involves the reaction of benzoyl chloride with ethyl isoxazole-3-carboxylate in the presence of a base, such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to yield the final product. This method has been optimized to produce high yields of pure 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester.
Applications De Recherche Scientifique
3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, such as isoxazole-based inhibitors of protein kinases and proteases. It has also been used as a starting material for the synthesis of heterocyclic compounds with potential biological activity.
Propriétés
Numéro CAS |
19688-04-1 |
|---|---|
Nom du produit |
3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester |
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
ethyl 4-benzoyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)11-10(8-18-14-11)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
NNXJZSDIPAKSDR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=C2 |
Autres numéros CAS |
19688-04-1 |
Synonymes |
4-Benzoyl-3-isoxazolecarboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















